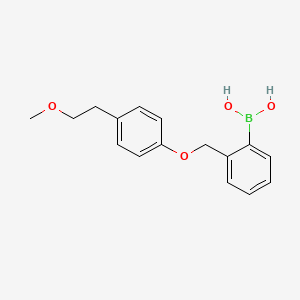
(2-((4-(2-甲氧基乙基)苯氧基)甲基)苯基)硼酸
描述
(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid, also known as ME-BOP, is a boronic acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
科学研究应用
Chemical Properties
This compound has the empirical formula C16H19BO4 and a molecular weight of 286.13 . It is a solid with a melting point of 92-96 °C .
Pharmaceutical Applications
The compound may be used in the preparation of a methyl analog of metoprolol (MAM) , a beta-blocker used to treat high blood pressure and heart-related chest pain.
Catalysis
This compound can be used as a reagent for various catalytic reactions . These include:
Boron Neutron Capture Therapy (BNCT)
Boronic acids and their esters, including this compound, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . BNCT is a binary radiotherapy treatment for cancer.
Hydrolysis Susceptibility
The compound is susceptible to hydrolysis, especially at physiological pH . This property is important when considering these boronic pinacol esters for pharmacological purposes.
Antioxidant Activity
The compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . The synthesized compound has potential antioxidant activity.
作用机制
Target of Action
The primary target of (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is part of the overall SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The primary biochemical pathway affected by the compound is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the compound’s action in the SM cross-coupling reaction can be influenced by the presence of other reagents and catalysts .
属性
IUPAC Name |
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO4/c1-20-11-10-13-6-8-15(9-7-13)21-12-14-4-2-3-5-16(14)17(18)19/h2-9,18-19H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHKULKLGCOJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C=C2)CCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584735 | |
| Record name | (2-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid | |
CAS RN |
871126-29-3 | |
| Record name | B-[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




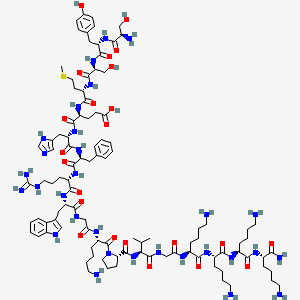


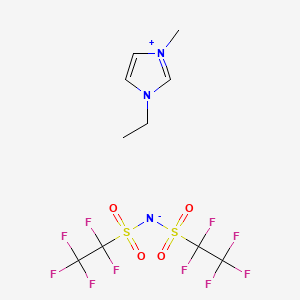

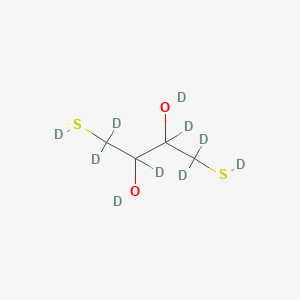
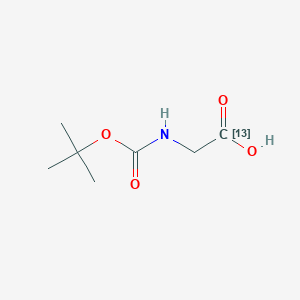


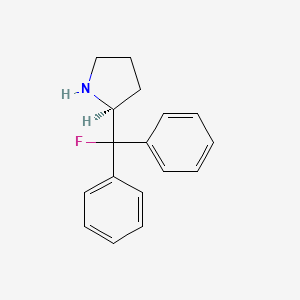
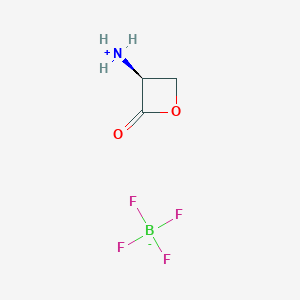
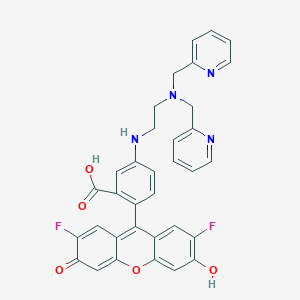
![Trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate](/img/no-structure.png)